1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Brand Name: Vulcanchem
CAS No.: 863017-77-0
VCID: VC4577397
InChI: InChI=1S/C25H29FN4S2/c1-18-8-3-5-10-21(18)28-25(31)27-19(2)24(23-12-7-17-32-23)30-15-13-29(14-16-30)22-11-6-4-9-20(22)26/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31)
SMILES: CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C25H29FN4S2
Molecular Weight: 468.65

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

CAS No.: 863017-77-0

Cat. No.: VC4577397

Molecular Formula: C25H29FN4S2

Molecular Weight: 468.65

* For research use only. Not for human or veterinary use.

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea - 863017-77-0

Specification

CAS No. 863017-77-0
Molecular Formula C25H29FN4S2
Molecular Weight 468.65
IUPAC Name 1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea
Standard InChI InChI=1S/C25H29FN4S2/c1-18-8-3-5-10-21(18)28-25(31)27-19(2)24(23-12-7-17-32-23)30-15-13-29(14-16-30)22-11-6-4-9-20(22)26/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31)
Standard InChI Key FWTFCZVDZKIDBR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Molecular Architecture and Structural Analysis

Core Structural Components

The compound’s structure can be deconstructed into three primary subunits:

  • 4-(2-Fluorophenyl)piperazine: A piperazine ring substituted at the 4-position with a 2-fluorophenyl group. Piperazine derivatives are widely recognized for their role in modulating neurotransmitter receptors, particularly dopamine and serotonin receptors .

  • 1-(Thiophen-2-yl)propan-2-yl: A propan-2-yl chain bridging the piperazine moiety to a thiophene ring. Thiophene-containing compounds frequently exhibit enhanced metabolic stability and binding affinity in central nervous system targets .

  • 3-(o-Tolyl)thiourea: A thiourea group substituted with an ortho-methylphenyl (o-tolyl) group. Thiourea derivatives are associated with diverse biological activities, including antiviral and antimicrobial effects .

Hypothetical Physicochemical Properties

Based on structurally related compounds (Table 1), the molecular formula is predicted to be C₂₅H₂₈FN₅S₂, with a molecular weight of approximately 497.6 g/mol. The presence of the fluorine atom and thiourea group suggests moderate polarity, likely influencing solubility in polar aprotic solvents.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₈FN₅S₂
Molecular Weight497.6 g/mol
LogP (Partition Coefficient)~3.2 (estimated via PubChem models)
Hydrogen Bond Donors2 (thiourea -NH groups)
Hydrogen Bond Acceptors6 (piperazine N, thiourea S, F)

Synthetic Pathways and Reaction Design

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential coupling reactions:

  • Formation of the Piperazine-Thiophene Core: A nucleophilic substitution reaction between 1-(thiophen-2-yl)propan-2-amine and 1-(2-fluorophenyl)piperazine could yield the central scaffold. This step may employ coupling agents such as EDCI/HOBt in dichloromethane .

  • Thiourea Introduction: Reaction of the intermediate amine with o-tolyl isothiocyanate under basic conditions (e.g., triethylamine in THF) would install the thiourea moiety. Similar methodologies are documented for analogous thiourea derivatives .

Optimization Challenges

  • Steric Hindrance: The ortho-tolyl group may impede reaction efficiency, necessitating elevated temperatures or microwave-assisted synthesis .

  • Regioselectivity: Ensuring correct substitution at the propan-2-yl position requires careful control of stoichiometry and reaction time .

Structural Analogues and Comparative Activity

Table 2: Biological Activities of Related Thiourea Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀Source
N-(4-{3-[1-(4-Fluorophenyl)ethyl]thioureido}phenyl)benzamideHSV-1 inhibition0.8 μM
5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazoleM. tuberculosis inhibition5.71 μM
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((2-thioxoquinazolin-4-yl)amino)thiazol-4-yl)ethanoneDopamine D₂ bindingKᵢ = 12 nM

Challenges in Development and Future Directions

Metabolic Stability

The thiourea group is prone to oxidative metabolism, potentially limiting oral bioavailability. Strategies such as deuteration or incorporation of electron-withdrawing substituents (e.g., fluorine) could enhance stability .

Toxicity Profiling

Thioureas may exhibit hepatotoxicity at high doses. Preclinical studies of adamantane-thiourea hybrids show ALT/AST elevations at 50 mg/kg doses in rodent models .

Synthetic Scalability

Microwave-assisted synthesis, as demonstrated for pyrazoline derivatives , could reduce reaction times from hours to minutes, improving yield (>80%) and purity (>95%).

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